2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922950-35-4
VCID: VC5790962
InChI: InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

CAS No.: 922950-35-4

Cat. No.: VC5790962

Molecular Formula: C18H18N2O2

Molecular Weight: 294.354

* For research use only. Not for human or veterinary use.

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide - 922950-35-4

Specification

CAS No. 922950-35-4
Molecular Formula C18H18N2O2
Molecular Weight 294.354
IUPAC Name 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)
Standard InChI Key JGKJWLCRZUUKCK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O

Introduction

Structural Overview and Chemical Identity

Molecular Architecture

The compound’s structure comprises a benzamide group (a benzene ring attached to a carboxamide) bonded to a phenyl ring at the meta position, which is further substituted with a 2-oxopyrrolidin-1-yl moiety. This heterocyclic pyrrolidone group introduces polarity and hydrogen-bonding capacity, influencing its interaction with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number922950-35-4
IUPAC Name2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight294.35 g/mol
PubChem CID7686785

The InChIKey (InChI=1S/C18H18N2O2/c1-13-6-2-3-9-15(13)18(22)19-14-7-4-8-16(12-14)20-10-5-11-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)) highlights the connectivity of substituents, while the SMILES (COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)CN3CCCC3=O) delineates the spatial arrangement .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar amide and pyrrolidone groups. It is sparingly soluble in water but soluble in organic solvents like DMSO or ethanol.

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)~3.0 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area58.8 Ų

These values, extrapolated from structurally related compounds , suggest moderate lipophilicity and bioavailability.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: Proton NMR would reveal aromatic peaks (δ 6.5–8.0 ppm) and pyrrolidone carbonyl signals (δ ~170 ppm).

  • Mass Spectrometry: ESI-MS would display a molecular ion peak at m/z 294.35.

Applications and Future Directions

Medicinal Chemistry

This compound’s scaffold is a candidate for optimizing neuroactive or anticancer agents. Structural modifications, such as fluorination or methoxy substitutions, could enhance potency .

Industrial Relevance

As a building block in drug discovery, it may serve in high-throughput screening libraries .

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